N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide
Description
Properties
Molecular Formula |
C18H18N4O5S2 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylphenyl)imino-1,3-thiazolidin-5-yl]acetamide |
InChI |
InChI=1S/C18H18N4O5S2/c1-27-13-6-2-11(3-7-13)20-16(23)10-15-17(24)22-18(28-15)21-12-4-8-14(9-5-12)29(19,25)26/h2-9,15H,10H2,1H3,(H,20,23)(H2,19,25,26)(H,21,22,24) |
InChI Key |
JYUISKHQRPNLNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)S(=O)(=O)N)S2 |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
This classical method involves reacting α-halo ketones with thioureas. For example, 5-(2-bromoacetyl)-4-oxo-thiazole intermediates are generated by treating 2-bromoacetophenone with thiourea in ethanol under reflux (80°C, 6–8 hours). Yields range from 65–78%, with purity dependent on recrystallization solvents (e.g., ethanol or ethyl acetate).
Copper-Catalyzed Oxidative Cyclization
A modern approach employs Cu(I) catalysts to facilitate cyclization of aldehydes, amines, and sulfur sources. For instance, 4-oxo-thiazole-5-carbaldehyde is synthesized by reacting 4-methoxybenzaldehyde with ammonium sulfide and acetonitrile in the presence of CuBr (10 mol%) at 120°C. This method achieves 72–80% yields with reduced side products.
Acetamide Side-Chain Installation
The N-(4-methoxyphenyl)acetamide moiety is appended via amidation or alkylation:
Amidation of Chloroacetyl Intermediates
2-[4-Oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetyl chloride is prepared by treating the corresponding acetic acid with thionyl chloride (SOCl₂). Subsequent reaction with 4-methoxyaniline in acetone at 25°C affords the final product in 76% yield.
EDCI-Mediated Coupling
A one-pot method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate the carboxylic acid group. For instance, 2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetic acid is coupled with 4-methoxyaniline in dichloromethane (DCM), yielding 85% product after column chromatography.
Industrial-Scale Optimization
Catalytic Efficiency
Polymer-supported amine catalysts (e.g., Amberlyst A-21) enable recyclability in thioacetamide formation, reducing costs by 40% compared to homogeneous catalysts.
Reaction Conditions
Purification
-
Recrystallization : Ethanol/water mixtures (3:1) yield >99% pure product.
-
Chromatography : Silica gel with ethyl acetate/hexane (1:1) resolves regioisomeric impurities.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Hantzsch Synthesis | 65–78 | 95–97 | Low cost, scalable |
| Cu-Catalyzed Cyclization | 72–80 | 98–99 | Reduced side reactions |
| Buchwald–Hartwig | 82 | 99 | Regioselective |
| EDCI Coupling | 85 | 98 | High efficiency |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-{4-oxo-2-[(4-sulfamoylphenyl)amino]-4,5-dihydro-1,3-thiazol-5-yl}acetamide can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
Antimicrobial Activity : Compounds containing thiazole derivatives have shown significant antimicrobial properties against various pathogens.
Anticancer Properties : Studies have reported that thiazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways.
Antimicrobial Applications
Recent studies have evaluated the antimicrobial efficacy of thiazole derivatives. For instance:
- Case Study on Antibacterial Efficacy : A study assessed the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) strains with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.
Anticancer Applications
The anticancer potential of N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide has been explored in several studies:
- Case Study on Cytotoxic Effects : In vitro studies on various cancer cell lines revealed that this compound significantly inhibited cell growth. For example, it showed an IC50 value of 15 µM against breast cancer cell lines and 20 µM against lung cancer cell lines .
Anti-inflammatory Applications
The anti-inflammatory properties of the compound have also been investigated:
- Mechanism of Action : Research focusing on the anti-inflammatory effects indicated that the compound could inhibit cyclooxygenase (COX) enzymes. Inhibition assays showed:
- COX-1 IC50 = 25 µM
- COX-2 IC50 = 30 µM
This suggests potential use in conditions characterized by chronic inflammation.
| Biological Activity | Test Methodology | Result |
|---|---|---|
| Antimicrobial | MIC determination | < 10 µg/mL |
| Anticancer | MTT Assay | IC50 = 15 - 20 µM |
| Anti-inflammatory | COX inhibition assay | COX-1 IC50 = 25 µM; COX-2 IC50 = 30 µM |
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{4-oxo-2-[(4-sulfamoylphenyl)amino]-4,5-dihydro-1,3-thiazol-5-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Thiazole Ring
Sulfamoylanilino vs. Aryl Imino Groups
- Compound 3c (): Contains a phenylimino group (-N=Ph) at position 2 of the thiazolidin-5-yl ring. This compound exists as a tautomeric mixture (1:1 ratio) between imino (3c-I) and anilino (3c-A) forms. In contrast, the target compound’s 4-sulfamoylanilino group (-NH-C₆H₄-SO₂NH₂) is non-tautomeric, providing greater stability and stronger hydrogen-bonding capacity due to the sulfamoyl moiety .
- ZINC C13637710 (): Features a 4-oxo-4,5-dihydrothiazol ring (saturated thiazolidinone) with a 3-methoxyphenyl acetamide.
Methoxy Substituent Position
Functional Group Modifications
Sulfamoyl vs. Sulfonyl/Sulfhydryl Groups
- Compound E239-0268 (): Contains a 4-oxo-4,5-dihydrothiazol with a fluorophenyl group.
- N-(2-Ethoxyphenyl)-2-(2-mercapto-4-oxo-thiazol-5-yl)acetamide () : The mercapto (-SH) group introduces redox activity and susceptibility to disulfide formation, unlike the chemically stable sulfamoyl group in the target compound .
Anticancer Activity
- Compounds 7b and 11 () : Thiazole derivatives with IC₅₀ values of 1.61 ± 1.92 μg/mL and 1.98 ± 1.22 μg/mL against HepG-2 cells. The target compound’s sulfamoyl group may enhance activity by interacting with polar residues in cancer-associated enzymes, though direct comparative data are lacking .
- Compounds 38–40 (): Quinazoline-sulfonamide acetamides with notable anticancer activity. The sulfamoyl group in the target compound mimics the sulfonamide’s hydrogen-bonding capacity, suggesting comparable mechanisms .
Tabulated Comparison of Key Compounds
Biological Activity
N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide (CAS No. 622353-24-6) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its anticancer, antibacterial, and anthelmintic properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N4O5S2. Its structure features a thiazole ring, which is known for various biological activities, making this compound a candidate for further investigation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For example, derivatives of thiazole have shown promising results against various cancer cell lines. In a study evaluating related compounds, the anticancer activity was assessed using the MTT assay against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated that these compounds exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting a selective action that could be explored further for therapeutic applications .
Antibacterial Activity
The antibacterial properties of this compound have been investigated through various studies. For instance, a synthesized derivative showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes .
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Activity Level |
|---|---|
| Escherichia coli | High |
| Staphylococcus aureus | Moderate |
| Pseudomonas aeruginosa | Low |
Anthelmintic Activity
The compound's anthelmintic properties were evaluated in vitro against Toxocara canis, a nematode that poses health risks to humans and animals. Similar to established anthelmintics like albendazole, this compound demonstrated effective viability reduction of the parasites in a time- and concentration-dependent manner. Notably, it exhibited lower cytotoxicity toward human cell lines compared to albendazole, suggesting a favorable safety profile for potential therapeutic use .
Pharmacokinetic Properties
Pharmacokinetic studies indicated that this compound could effectively permeate the blood-brain barrier (BBB), which is crucial for treating central nervous system disorders. The predicted drug-likeness profile suggests good absorption and distribution characteristics essential for drug development .
Case Studies and Research Findings
Several case studies have documented the biological activities associated with this compound:
- Anticancer Studies : Research focused on thiazole derivatives has shown promising results in inhibiting tumor growth in various cancer models.
- Antimicrobial Trials : A study involving magnetic nanoparticles functionalized with thiazole derivatives reported enhanced antibacterial activity against E. coli and S. aureus, indicating potential applications in nanomedicine .
- Anthelmintic Efficacy : The compound's efficacy against Toxocara canis highlights its potential as a new anthelmintic agent with reduced toxicity compared to traditional treatments .
Q & A
Q. Table 1: Bioactivity Comparison of Structural Analogs
| Compound | Substituent Modifications | IC (μM) | Target | Reference |
|---|---|---|---|---|
| Target Compound | 4-Sulfamoylanilino, 4-methoxyphenyl | 2.1 ± 0.3 | Topoisomerase II | |
| Analog A (Thienopyrimidine) | Oxadiazole ring replacement | 5.8 ± 1.2 | EGFR kinase | |
| Analog B (Chlorophenyl) | 4-Cl instead of 4-OCH | 1.7 ± 0.5 | Tubulin |
Advanced: What strategies enhance aqueous solubility for in vivo studies without compromising bioactivity?
Methodological Answer:
- Prodrug Design : Introduce phosphate or glycoside groups at the acetamide nitrogen, which hydrolyze in vivo to release the active compound .
- Co-solvent Systems : Use cyclodextrin complexes or PEG-based formulations to improve solubility while maintaining >80% bioactivity in murine models .
- Structural Tweaks : Replace the methoxy group with a hydrophilic morpholino moiety; this increased solubility by 3-fold (logP reduced from 2.5 to 1.8) .
Advanced: How can computational methods predict target interactions for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to proteins like topoisomerase II (PDB ID: 1ZXM). Key interactions:
- Sulfamoyl group forms hydrogen bonds with Asp541.
- Thiazole ring engages in π-π stacking with Tyr805 .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes; RMSD <2 Å indicates favorable binding .
- QSAR Models : Train models on analog datasets to predict cytotoxicity (R >0.85) and prioritize synthesis targets .
Basic: What are the key stability concerns during storage and handling?
Methodological Answer:
- Light Sensitivity : Degrades via sulfonamide cleavage under UV light; store in amber vials at -20°C .
- Hydrolytic Stability : Susceptible to hydrolysis at high humidity; lyophilize and store with desiccants (silica gel) .
- Oxidation : Thiazole ring oxidation occurs at >40°C; use argon blankets for long-term storage .
Advanced: How to design SAR studies to explore the role of the sulfamoylanilino group?
Methodological Answer:
- Substituent Scanning : Synthesize analogs with -SONH, -SOMe, and -SOPh groups to compare hydrogen-bonding capacity .
- Bioisosteric Replacement : Replace sulfamoyl with tetrazole (logP adjustment) or carbamate (steric effects) .
- In vitro Testing : Measure IC against kinase panels (e.g., CDK2, Aurora B) to map target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
